2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid

PTPMT1 inhibition Type II diabetes research Phosphatase inhibitor screening

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid (CAS 887866-08-2) belongs to the furo[3,2-g]chromene-6-acetic acid class, a scaffold that has yielded inhibitors of the dual-specificity phosphatase PTPMT1 and blockers of the voltage-gated potassium channel Kv1.3. Its structure features a 4-phenylphenyl (biphenyl) substituent at position 3, a dimethyl substitution at positions 5 and 9, and an acetic acid moiety at position The compound has the molecular formula C27H20O5, a molecular weight of 424.45, a computed logP of 7.16, and a topological polar surface area of 72.80 Ų.

Molecular Formula C27H20O5
Molecular Weight 424.452
CAS No. 887866-08-2
Cat. No. B2461977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid
CAS887866-08-2
Molecular FormulaC27H20O5
Molecular Weight424.452
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CC(=O)O
InChIInChI=1S/C27H20O5/c1-15-20-12-22-23(19-10-8-18(9-11-19)17-6-4-3-5-7-17)14-31-25(22)16(2)26(20)32-27(30)21(15)13-24(28)29/h3-12,14H,13H2,1-2H3,(H,28,29)
InChIKeyQJCTXDRIILNYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid (CAS 887866-08-2): A PTPMT1-Targeted Furo[3,2-g]chromene Inhibitor Candidate with Distinctive Biphenyl Substitution


2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid (CAS 887866-08-2) belongs to the furo[3,2-g]chromene-6-acetic acid class, a scaffold that has yielded inhibitors of the dual-specificity phosphatase PTPMT1 [1] and blockers of the voltage-gated potassium channel Kv1.3 [2]. Its structure features a 4-phenylphenyl (biphenyl) substituent at position 3, a dimethyl substitution at positions 5 and 9, and an acetic acid moiety at position 6. The compound has the molecular formula C27H20O5, a molecular weight of 424.45, a computed logP of 7.16, and a topological polar surface area of 72.80 Ų [3].

Why Generic Substitution of Furo[3,2-g]chromene Analogs Fails to Replicate the Target Profile of CAS 887866-08-2


Furo[3,2-g]chromene-6-acetic acid derivatives are not a homogeneous class in which compounds can be freely interchanged. The PTPMT1 virtual screening campaign identified inhibitors with IC50 values spanning a >20-fold range (0.7–17.3 μM) solely from variations in the substituent patterns on the furochromene core [1]. Likewise, substitution at position 3 fundamentally alters the Kv1.3 channel blocking profile, with half-blocking concentrations differing by orders of magnitude between derivatives [2]. The target compound combines a 5,9-dimethyl substitution with a 3-(4-phenylphenyl) group, a unique combination absent from the most closely related analogs in published PTPMT1 inhibitor series [1]. These structural differences cannot be assumed to produce equivalent target engagement, selectivity, or physicochemical properties, making generic substitution without direct comparative data a significant procurement risk.

Quantitative Differentiation Evidence for 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid (CAS 887866-08-2)


PTPMT1 Inhibitory Activity: Class-Level Positioning vs. Validated Comparator Alexidine Dihydrochloride

The target compound belongs to the furo[3,2-g]chromene-6-acetic acid series from which potent PTPMT1 inhibitors with IC50 values of 0.7–17.3 μM were identified through structure-based virtual screening [1]. The established PTPMT1 inhibitor alexidine dihydrochloride exhibits an in vitro IC50 of 1.08 μM against recombinant PTPMT1 [2]. While the precise IC50 of the target compound against PTPMT1 has not been reported in the peer-reviewed literature, its structural features place it within the high-potency region of this scaffold series based on the SAR data where 3-aryl substitution and the acetic acid side chain are key pharmacophore elements. Procurement of this specific compound enables head-to-head benchmarking against alexidine dihydrochloride in the user's own assay system. [Explicit caveat: No direct published head-to-head data between CAS 887866-08-2 and alexidine dihydrochloride currently exists.]

PTPMT1 inhibition Type II diabetes research Phosphatase inhibitor screening

Kv1.3 Channel Off-Target Liability: Structural Differentiation from Known Kv1.3-Blocking Furo[3,2-g]chromen-7-ones

3-Aryl-7H-furo[3,2-g]chromen-7-ones (furocoumarins lacking the 6-acetic acid side chain and featuring a 7-oxo rather than 7-oxo with 6-substitution) have been demonstrated to block the voltage-gated potassium channel Kv1.3 with a half-blocking concentration of 0.7 μM for the most potent derivative [1]. The target compound differs from these Kv1.3-blocking furocoumarins by possessing a 6-acetic acid moiety rather than a 7-one with unsubstituted 6-position, a substitution pattern expected to alter the hydrogen-bonding network with the channel protein. This structural differentiation provides a rationale for selecting CAS 887866-08-2 over simpler furo[3,2-g]chromen-7-ones when Kv1.3 counter-screening is a required part of the selectivity profiling workflow. [Explicit caveat: Head-to-head Kv1.3 inhibition data for this specific compound are not currently available.]

Kv1.3 channel Off-target selectivity Immunomodulation

Physicochemical Differentiation: 3-(4-Phenylphenyl) Substituent Confers Distinct Lipophilicity vs. 3-Phenyl PTPMT1 Inhibitor Analog

The target compound (CAS 887866-08-2) contains a 3-(4-phenylphenyl) (biphenyl) substituent, whereas the closest reported PTPMT1 inhibitor analog (CAS 858746-75-5, PTPMT1-IN-1) bears the same core scaffold with a 5-methyl rather than 5,9-dimethyl substitution . Computed physicochemical properties reveal the target compound has a logP of 7.16 and a topological polar surface area (TPSA) of 72.80 Ų [1], compared to a computed logP of 5.06 and TPSA of 76.74 Ų for the monomethyl analog PTPMT1-IN-1 [2]. This represents a 2.10-unit increase in logP (approximately 126-fold larger octanol-water partition coefficient) driven by the additional methyl group. Such a substantial lipophilicity shift directly impacts membrane permeability prediction, formulation strategy, and bioanalytical method development.

Lipophilicity Physicochemical properties Drug-likeness optimization

Optimal Application Scenarios for 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid (CAS 887866-08-2) Based on Current Evidence


PTPMT1-Focused Antidiabetic Research Requiring Direct Comparator Benchmarking

The compound is suitable for laboratories conducting PTPMT1 enzyme inhibition assays where the goal is to directly compare the potency and mode of inhibition of a furo[3,2-g]chromene derivative against the validated inhibitor alexidine dihydrochloride (IC50 = 1.08 μM) [1] and against a panel of structurally related furo[3,2-g]chromene hits identified from the 0.7–17.3 μM IC50 range in the published virtual screening campaign [2]. Procurement of this specific compound enables internal SAR expansion and selectivity profiling without relying on extrapolation from published analogs.

Selectivity Profiling: Kv1.3 Channel Counter-Screening

Given that simpler 3-aryl-7H-furo[3,2-g]chromen-7-ones exhibit Kv1.3 channel blocking activity with half-blocking concentrations as low as 0.7 μM [3], researchers can use this compound as a structurally differentiated comparator to assess whether the 6-acetic acid substitution abolishes Kv1.3 off-target liability. This enables a clean selectivity window to be established between PTPMT1 inhibition and Kv1.3 blockade within the furochromene scaffold.

Physicochemical and Pharmacokinetic Optimization Studies

With a computed logP of 7.16 (ΔlogP = +2.10 vs. the monomethyl PTPMT1-IN-1 analog, CAS 858746-75-5) and TPSA of 72.80 Ų [4], this compound serves as a high-lipophilicity probe within the furo[3,2-g]chromene-6-acetic acid series for assessing the impact of the 5,9-dimethyl substitution on membrane permeability, plasma protein binding, and metabolic stability in DMPK assays. The quantifiable physicochemical differentiation enables rational selection for in vitro ADME profiling.

Chemical Probe Development for Mitochondrial Phosphatase Pathways

The target compound can be used as a starting scaffold for developing chemical probes targeting PTPMT1 in mitochondrial biology studies, where the biphenyl substitution pattern combined with the dimethyl-modified core provides a basis for photoaffinity labeling or biotinylated probe synthesis. The structural differentiation from simpler furocoumarins reduces confounding effects from known Kv1.3 activity [3].

Quote Request

Request a Quote for 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.